molecular formula C12H27NO B15272901 2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol

2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol

Cat. No.: B15272901
M. Wt: 201.35 g/mol
InChI Key: RYOGEYIOGNXGMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol typically involves the reaction of 5-methylheptan-3-amine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol is used in various scientific research fields, including:

Mechanism of Action

The compound exerts its effects by interacting with β2-adrenergic receptors, inhibiting the downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. These interactions lead to various physiological effects, such as bronchodilation and increased heart rate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol is unique due to its specific combination of a hydroxyl group and an amino group attached to a branched alkyl chain. This structure allows it to interact with biological targets in a distinct manner, making it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-methyl-1-(5-methylheptan-3-ylamino)propan-2-ol

InChI

InChI=1S/C12H27NO/c1-6-10(3)8-11(7-2)13-9-12(4,5)14/h10-11,13-14H,6-9H2,1-5H3

InChI Key

RYOGEYIOGNXGMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NCC(C)(C)O

Origin of Product

United States

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